molecular formula C21H23N3O3S B2409972 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylquinoxalin-2-ylthio)acetamide CAS No. 852696-05-0

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylquinoxalin-2-ylthio)acetamide

Cat. No. B2409972
CAS RN: 852696-05-0
M. Wt: 397.49
InChI Key: DYUVXAZITUJRHG-UHFFFAOYSA-N
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Description

The compound “N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylquinoxalin-2-ylthio)acetamide” is a complex organic molecule. It contains a quinoxaline ring, which is a type of heterocyclic compound. This ring is substituted with a methyl group at the 3-position and a thioacetamide group at the 2-position. The thioacetamide group is further substituted with an ethyl chain bearing a 3,4-dimethoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoxaline ring is aromatic and planar, while the thioacetamide and 3,4-dimethoxyphenyl groups would add steric bulk .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thioacetamide group and the aromatic rings might make it relatively non-volatile and moderately soluble in polar solvents .

Mechanism of Action

The exact mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylquinoxalin-2-ylthio)acetamide is not fully understood, but it is believed to involve the activation of the immune system. This compound has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma), which play a key role in the immune response to cancer. This compound has also been shown to induce the formation of microvascular thrombosis in tumors, leading to tumor necrosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in tumor cells, leading to cell death. This compound has also been shown to increase the permeability of tumor blood vessels, allowing for better delivery of anticancer agents. In addition, this compound has been shown to induce the production of nitric oxide (NO), which plays a key role in the immune response to cancer.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylquinoxalin-2-ylthio)acetamide is its potent anticancer activity in preclinical models. It has also been shown to enhance the activity of other anticancer agents. However, this compound has a short half-life in the body, which limits its effectiveness as a therapeutic agent. In addition, this compound has been shown to have toxic effects on the liver and kidneys at high doses.

Future Directions

For N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylquinoxalin-2-ylthio)acetamide research include the development of more potent and selective analogs, as well as the investigation of its potential as a combination therapy with other anticancer agents. In addition, the development of more effective delivery methods, such as nanoparticles, may improve the therapeutic potential of this compound. Further research is also needed to better understand the mechanism of action of this compound and its effects on the immune system.

Synthesis Methods

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylquinoxalin-2-ylthio)acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminoethyl-3-methylquinoxaline to form the intermediate product, which is then reacted with potassium thioacetate to form this compound. The final product can be purified using column chromatography.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylquinoxalin-2-ylthio)acetamide has been extensively studied for its anticancer activity. It has been shown to have potent antitumor effects in preclinical models of various types of cancer, including melanoma, lung cancer, breast cancer, and colon cancer. This compound has also been shown to enhance the activity of other anticancer agents, such as cisplatin and paclitaxel. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory and antiviral activity.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylquinoxalin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-14-21(24-17-7-5-4-6-16(17)23-14)28-13-20(25)22-11-10-15-8-9-18(26-2)19(12-15)27-3/h4-9,12H,10-11,13H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUVXAZITUJRHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1SCC(=O)NCCC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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